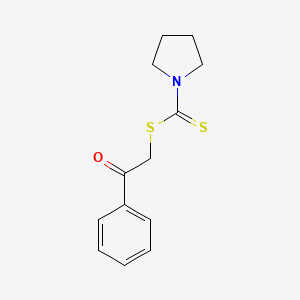

![molecular formula C14H13Cl2N3O B5636518 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5636518.png)

2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, showcasing the complexity and versatility of these processes. For instance, 2-amino-4,6-dimethylnicotinic acid arylamides can be synthesized through boiling with triethyl orthoformate in acetic anhydride, leading to derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. These compounds can also be obtained by ternary condensation involving ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, demonstrating the compound's synthetic flexibility (Demina & Konshin, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide" includes intricate arrangements and bonding patterns. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. This compound crystallized in the orthorhombic space group Pna21, with the unit cell consisting of 8 asymmetric molecules, providing insights into its molecular geometry and electronic properties (Kerru et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide" and similar compounds are diverse. For instance, the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) involved a variety of analytical techniques confirming its identity, showcasing the compound's reactivity and potential for forming various derivatives (Power et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Polymorphism and Salt Formation : Studies on the polymorphism and cocrystallization of analogs to 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide, such as 2-((2,6-Dichlorophenyl)amino)benzoic acid, help in understanding the structural and chemical properties of these compounds, which can be crucial for their application in various fields including pharmaceuticals and agrochemicals (Zhoujin et al., 2022).

Synthetic Methods and Intermediates : The compound has been studied as a key intermediate in various synthetic processes. For instance, it has been used in the synthesis of herbicide intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide, showcasing its versatility in chemical synthesis (Xue-wei, 2011).

Applications in Material Science

- Photophysical and Nonlinear Optical Properties : Research on derivatives of 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide, such as novel 4-substituted arylidene-1,3-oxazol-5-ones, has demonstrated their potential in material sciences, particularly in the study of nonlinear optical properties. These compounds have shown promising results in terms of optical limiting behavior, highlighting their potential applications in optoelectronics and photonics (Murthy et al., 2013).

Pharmaceutical Research

Antibacterial Activity : Compounds synthesized from 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide have been tested for their antibacterial properties. For example, 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones derived from this compound were screened for their efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use in the development of new antibacterial agents (Narayana et al., 2009).

Inhibition of Nitric Oxide Production : Studies on derivatives of 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide have revealed their potential in modulating immune responses. Particularly, certain 2-amino-4,6-dichloropyrimidine derivatives have shown significant inhibition of nitric oxide production in immune-activated cells, suggesting their potential application in treating inflammatory diseases (Jansa et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,5-dichloroanilino)-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O/c1-7-5-8(2)18-14(12(7)13(17)20)19-11-6-9(15)3-4-10(11)16/h3-6H,1-2H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGBKQZVZHGUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC2=C(C=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636439.png)

![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)

![1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)

![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)

![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)

![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)

![3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)

![N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5636504.png)

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5636508.png)

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)

![N'-{(3S*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5636522.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)